molecular formula C12H14FNO2 B1532611 4-(4-Fluoropiperidin-1-yl)benzoic acid CAS No. 718632-63-4

4-(4-Fluoropiperidin-1-yl)benzoic acid

Cat. No.: B1532611
CAS No.: 718632-63-4
M. Wt: 223.24 g/mol
InChI Key: JCJLEYBMOBJUSN-UHFFFAOYSA-N
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Description

4-(4-Fluoropiperidin-1-yl)benzoic acid is a synthetic compound with the molecular formula C₁₂H₁₄FNO₂.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoropiperidin-1-yl)benzoic acid typically involves the reaction of 4-fluoropiperidine with benzoic acid derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoropiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(4-Fluoropiperidin-1-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a reference compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoropiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its effects.

Comparison with Similar Compounds

4-(4-Fluoropiperidin-1-yl)benzoic acid shares structural similarities with other synthetic cannabinoids such as AM-2201 and JWH-018. it is unique in its specific functional groups and the resulting chemical and biological properties. Similar compounds include:

    AM-2201: A synthetic cannabinoid with a similar indazole structure.

    JWH-018: Another synthetic cannabinoid with comparable effects and applications.

Properties

IUPAC Name

4-(4-fluoropiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16/h1-4,10H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJLEYBMOBJUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-(4-fluoro-piperidin-1-yl)benzoic acid ethyl ester (0.7 g, 2.7 mmoles) in ethanol (50 ml) and a solution of 2N sodium hydroxide (20 ml) was stirred at room temperature for 24 hours. The ethanol was then evaporated, the solution diluted with water (20 ml) and neutralized with 2N HCl. The acid separated as a white solid which was washed with water and dried under vacuum (0.52 g, 82%).
Name
4-(4-fluoro-piperidin-1-yl)benzoic acid ethyl ester
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)c1ccc(N2CCC(F)CC2)cc1
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reactant
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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